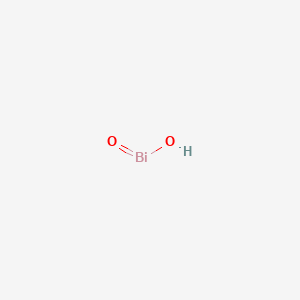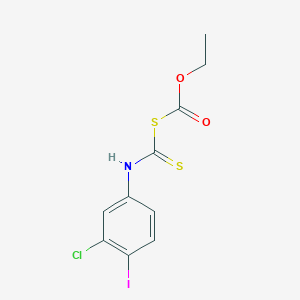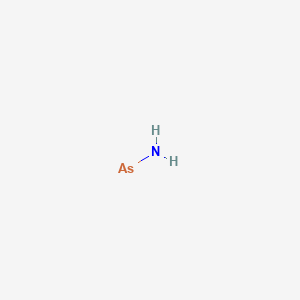
Aminoarsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsinous amide is a chemical compound characterized by the presence of an arsenic atom bonded to an amide group
準備方法
Synthetic Routes and Reaction Conditions: Arsinous amide can be synthesized through several methods. One common approach involves the reaction of an arsenic trichloride with an amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, arsinous amide is produced using large-scale reactors where precise control of temperature and pressure is maintained. The use of catalysts can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Arsinous amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsinic acid derivatives.
Reduction: Reduction reactions can convert arsinous amide to arsine.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Arsinic acid derivatives.
Reduction: Arsine.
Substitution: Various substituted arsenic compounds.
科学的研究の応用
Arsinous amide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoarsenic compounds.
Biology: Research into its biological activity has shown potential for use in antimicrobial agents.
Medicine: Studies are exploring its potential as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of semiconductors and other advanced materials.
作用機序
The mechanism by which arsinous amide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form complexes with proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to its potential use as an antimicrobial or therapeutic agent.
類似化合物との比較
Arsinic Acid: Similar in structure but contains an additional oxygen atom.
Arsine: A simpler compound with only hydrogen atoms bonded to arsenic.
Organoarsenic Compounds: A broad class of compounds with varying functional groups attached to arsenic.
Uniqueness: Arsinous amide is unique due to its specific amide functional group, which imparts distinct chemical properties and reactivity compared to other arsenic compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
AsH2N |
|---|---|
分子量 |
90.944 g/mol |
InChI |
InChI=1S/AsH2N/c1-2/h2H2 |
InChIキー |
IVYZFLBDJCMVRZ-UHFFFAOYSA-N |
正規SMILES |
N[As] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
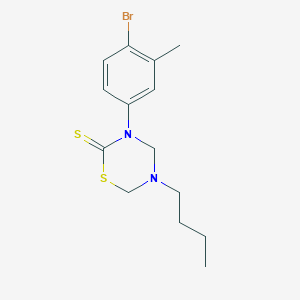
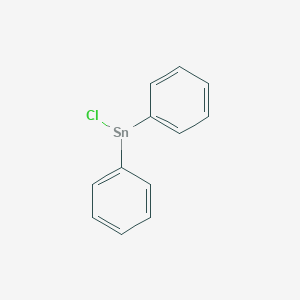




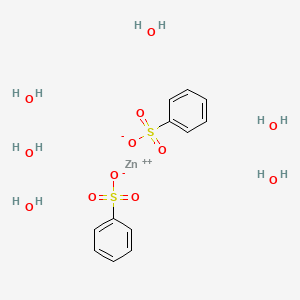
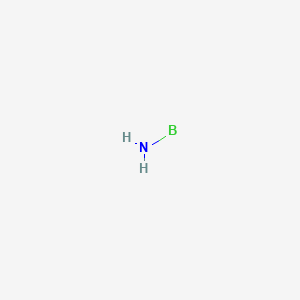
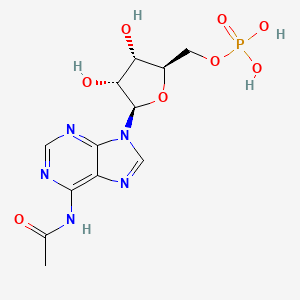
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
